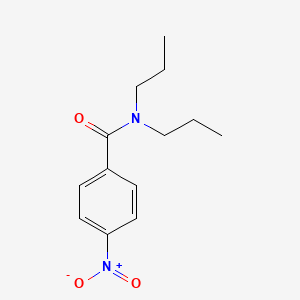

4-nitro-N,N-dipropylbenzamide

Description

Contextualization within Nitrobenzamide and N,N-Disubstituted Benzamide (B126) Chemistry

The chemical identity of 4-nitro-N,N-dipropylbenzamide is best understood by examining its constituent parts within the context of nitrobenzamides and N,N-disubstituted benzamides.

Nitrobenzamides : This class of compounds is characterized by a benzamide core with one or more nitro (NO₂) groups attached to the aromatic ring. The nitro group is strongly electron-withdrawing, which significantly influences the molecule's electronic properties. mdpi.com This deactivates the aromatic ring towards electrophilic substitution and increases the electrophilicity of the carbonyl carbon in the amide group. The nitro group's presence is also pivotal in certain applications where it can be chemically reduced to an amino group (NH₂), providing a pathway to other functionalized molecules. mdpi.comresearchgate.net This transformative potential makes nitro-aromatic compounds, including nitrobenzamides, valuable intermediates in multi-step organic synthesis.

N,N-Disubstituted Benzamides : These are tertiary amides where two organic substituents are attached to the amide nitrogen atom. Unlike primary (R-CONH₂) and secondary (R-CONHR') amides, tertiary amides lack a hydrogen atom on the nitrogen. This structural feature prevents hydrogen bonding as a donor, which alters their physical properties such as boiling points and solubility. Furthermore, the presence of two alkyl groups, like the propyl groups in this case, introduces steric bulk around the amide bond. This steric hindrance can influence the molecule's conformational preferences and reactivity. tandfonline.com N,N-disubstituted benzamides are recognized as versatile intermediates in organic synthesis.

4-nitro-N,N-dipropylbenzamide combines these features. The electron-withdrawing nitro group at the para-position (position 4) of the benzene (B151609) ring makes the aromatic core electron-poor. The N,N-dipropyl groups provide a sterically hindered and non-hydrogen-bonding environment at the amide nitrogen. This combination of an electron-deficient aromatic system and a substituted amide function defines its unique chemical space and potential for further synthetic exploration.

Historical Development and Academic Significance of Benzamide Derivatives

The study of benzamides is rooted in the broader history of amide chemistry. The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry. Benzamide (C₆H₅CONH₂), the simplest aromatic amide, has been known for over a century and serves as the parent compound for a vast array of derivatives. wikipedia.org

Historically, the synthesis of benzamides was often achieved by reacting benzoic acid derivatives, such as benzoyl chloride, with ammonia (B1221849) or primary/secondary amines. nih.gov This fundamental reaction remains a cornerstone of organic synthesis. Over the decades, research has expanded to include a wide variety of substituted benzamides, driven by their diverse applications. nih.govdrugbank.comacs.org

The academic significance of benzamide derivatives is extensive:

Synthetic Intermediates : Their chemical stability and the reactivity of substituents on the aromatic ring make them valuable building blocks for more complex molecules. mdpi.com

Pharmacological Scaffolds : The benzamide structure is a common feature in many pharmaceutical compounds, including antiemetics, antipsychotics, and antiarrhythmics. drugbank.com

Materials Science : Certain benzamide derivatives are explored for their use in polymers and other advanced materials. mdpi.com

Chromophoric Studies : The benzamide chromophore is utilized in stereochemical studies using techniques like circular dichroism. tandfonline.com

The development of N,N-disubstituted benzamides, in particular, has been driven by the need for compounds with specific solubility, stability, and reactivity profiles not achievable with primary or secondary amides. tandfonline.com

Overview of Current Research Trajectories and Unexplored Avenues for 4-nitro-N,N-dipropylbenzamide

Direct research on 4-nitro-N,N-dipropylbenzamide is not extensively documented in publicly available literature. However, based on the chemistry of its functional groups and related compounds, several potential research avenues can be proposed.

Current Research Trajectories in Related Compounds:

Synthetic Methodology : Research continues to focus on new, efficient, and environmentally friendly methods for synthesizing substituted amides, including N,N-disubstituted anilines and other derivatives under mild, metal-free conditions. acs.org

Functional Materials : Nitro-aromatic compounds are sometimes investigated for their electronic and optical properties, which can be relevant in the development of molecular probes or functional materials. mdpi.comacs.org

Medicinal Chemistry : The nitro group is a known pharmacophore in some contexts, though its presence can also be associated with toxicity. nih.gov Research often focuses on using the nitro group as a strategic element to enhance bioactivity or as a precursor that is later modified. mdpi.commdpi.commdpi.com For instance, the reduction of a nitro group to an amine is a common strategy in drug development to produce new derivatives. acs.org

Unexplored Avenues for 4-nitro-N,N-dipropylbenzamide:

Intermediate for Novel Amines : A primary and logical research path would involve the chemical reduction of the nitro group. This would transform 4-nitro-N,N-dipropylbenzamide into 4-amino-N,N-dipropylbenzamide. This resulting amino-benzamide could serve as a precursor for a variety of other compounds through diazotization or other amine-specific reactions, leading to novel dyes, polymers, or pharmacologically interesting scaffolds.

Physicochemical Characterization : A fundamental study of its physical properties, such as its precise solubility in various organic solvents, its crystalline structure via X-ray crystallography, and detailed spectroscopic analysis, would provide a valuable dataset for chemists.

Comparative Reactivity Studies : Its reactivity could be systematically compared against other N,N-dialkyl-4-nitrobenzamides (e.g., with methyl, ethyl, or isopropyl groups instead of propyl groups). Such a study would provide insight into how the size and nature of the N-alkyl groups influence the chemical and physical properties of this class of compounds.

Data Tables

Table 1: Physicochemical Properties of 4-nitro-N,N-dipropylbenzamide

| Property | Value | Source |

|---|---|---|

| CAS Number | 79868-22-7 | fluorochem.co.ukchemicalbook.com |

| Molecular Formula | C₁₃H₁₈N₂O₃ | chemicalbook.com |

| Molecular Weight | 250.29 g/mol | chemicalbook.com |

| Boiling Point (Predicted) | 409.3 ± 28.0 °C | chemicalbook.com |

| Density (Predicted) | 1.124 ± 0.06 g/cm³ | chemicalbook.com |

| pKa (Predicted) | -2.10 ± 0.70 | chemicalbook.com |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 4-amino-N,N-dipropylbenzamide |

| 4-nitro-N,N-dipropylbenzamide |

| Benzamide |

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-N,N-dipropylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-3-9-14(10-4-2)13(16)11-5-7-12(8-6-11)15(17)18/h5-8H,3-4,9-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXJBGRHVJEDCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90324505 | |

| Record name | 4-Nitro-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79868-22-7 | |

| Record name | NSC406864 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitro-N,N-dipropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90324505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Nitro N,n Dipropylbenzamide

Retrosynthetic Analysis of the 4-nitro-N,N-dipropylbenzamide Scaffold

A retrosynthetic analysis of 4-nitro-N,N-dipropylbenzamide identifies the central amide bond as the key disconnection point. This bond is logically formed through the reaction of an activated carboxylic acid derivative and a secondary amine. This leads to two primary precursor molecules: a 4-nitrobenzoyl synthon and a dipropylamine (B117675) synthon.

The most straightforward disconnection (Route A) involves the formation of the amide bond between 4-nitrobenzoyl chloride and dipropylamine. This is a classic and widely used method for amide synthesis. The 4-nitrobenzoyl chloride can be retrosynthetically derived from 4-nitrobenzoic acid. Dipropylamine is a commercially available secondary amine.

An alternative disconnection (Route B) considers a carbon-nitrogen bond formation via nucleophilic aromatic substitution or a coupling reaction. This would involve a 4-nitro-substituted aromatic ring with a suitable leaving group (e.g., a halide) and a source of the dipropylamide moiety, or a palladium-catalyzed aminocarbonylation approach starting from a halo-nitrobenzene.

Table 1: Retrosynthetic Analysis of 4-nitro-N,N-dipropylbenzamide

| Disconnection Strategy | Key Bond Cleavage | Precursors |

| Route A: Amide Bond Formation | C(O)-N bond | 4-Nitrobenzoyl chloride + Dipropylamine |

| Derived from: 4-Nitrobenzoic acid | ||

| Route B: C-N Bond Formation | Aryl-C(O) bond | 4-Iodonitrobenzene + Dipropylamine + CO source |

Classical Synthetic Routes to N,N-Disubstituted Benzamides

The classical synthesis of N,N-disubstituted benzamides, such as 4-nitro-N,N-dipropylbenzamide, predominantly relies on the acylation of a secondary amine with an activated carboxylic acid derivative.

Amidation Reactions: Mechanistic Considerations and Optimization

The most direct and conventional method for the synthesis of 4-nitro-N,N-dipropylbenzamide is the reaction of 4-nitrobenzoyl chloride with dipropylamine. beilstein-journals.orgmdpi.com This reaction proceeds through a nucleophilic acyl substitution mechanism, often referred to as aminolysis of an acyl chloride. jove.com

Mechanism: The reaction mechanism involves a two-stage process: nucleophilic addition followed by elimination. chemguide.co.ukchemguide.co.uk

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of dipropylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. chemguide.co.ukchemistrystudent.com This leads to the formation of a tetrahedral intermediate where the oxygen atom carries a negative charge and the nitrogen atom bears a positive charge. jove.com The high reactivity of the acyl chloride is enhanced by the electron-withdrawing nitro group, which increases the electrophilicity of the carbonyl carbon. solubilityofthings.com

Elimination: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.ukchemguide.co.uk

Deprotonation: A second equivalent of dipropylamine or another base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final tertiary amide, 4-nitro-N,N-dipropylbenzamide, and a salt (e.g., dipropylammonium chloride). jove.comchemguide.co.uk

Optimization under Schotten-Baumann Conditions: The Schotten-Baumann reaction conditions are often employed to optimize this type of acylation. organic-chemistry.org These conditions involve using an excess of an aqueous base, such as sodium hydroxide (B78521), to neutralize the hydrogen chloride (HCl) generated during the reaction. byjus.com This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and decrease the reaction yield. organic-chemistry.org The reaction is typically carried out in a biphasic system (e.g., dichloromethane (B109758) and water) to facilitate the separation of the product and by-products. mdpi.com The use of a base like triethylamine (B128534) or pyridine (B92270) is also common. mdpi.combyjus.com

Functional Group Transformations for Nitroaromatic and Alkylamine Incorporation

The synthesis of the necessary precursors for the classical route involves standard functional group transformations.

Synthesis of 4-Nitrobenzoyl Chloride: This key intermediate is typically prepared from 4-nitrobenzoic acid. Common chlorinating agents include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). prepchem.comtandfonline.com Refluxing 4-nitrobenzoic acid with an excess of thionyl chloride provides a convenient route to 4-nitrobenzoyl chloride in high yield (97-98%). tandfonline.com

Table 2: Synthesis of 4-Nitrobenzoyl Chloride

| Starting Material | Reagent | Conditions | Yield | Reference |

| 4-Nitrobenzoic acid | Phosphorus pentachloride (PCl₅) | Heat on a water bath | ~90% | prepchem.com |

| 4-Nitrobenzoic acid | Thionyl chloride (SOCl₂) | Reflux for 20 hours | 97-98% | tandfonline.com |

Synthesis of Dipropylamine: Dipropylamine is a commercially available secondary amine. merckmillipore.comvwr.com However, it can be synthesized through various industrial methods, such as the catalytic amination of n-propanol or the hydrogenation of acrylonitrile (B1666552). A two-step hydrogenation of acrylonitrile using a skeletal nickel catalyst followed by a copper-nickel catalyst can produce dipropylamine with high purity (>98%). google.com

Advanced Synthetic Techniques Applicable to 4-nitro-N,N-dipropylbenzamide

Modern synthetic chemistry offers more advanced and often more efficient and sustainable methods for amide bond formation, which are applicable to the synthesis of 4-nitro-N,N-dipropylbenzamide.

Catalytic Approaches (e.g., Palladium-Catalyzed Aminocarbonylation, Organocatalysis)

Palladium-Catalyzed Aminocarbonylation: This powerful technique allows for the synthesis of benzamides from aryl halides, an amine, and a source of carbon monoxide (CO). For the synthesis of 4-nitro-N,N-dipropylbenzamide, this would involve the reaction of an aryl halide, such as 4-iodonitrobenzene or 4-bromonitrobenzene, with dipropylamine and CO, catalyzed by a palladium complex. mdpi.com

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by CO insertion to form a palladated acyl complex. Subsequent reaction with the amine (dipropylamine) and reductive elimination yields the desired amide and regenerates the Pd(0) catalyst. Various palladium precursors like Pd(OAc)₂ and ligands such as triphenylphosphine (B44618) (PPh₃) or bidentate phosphines (e.g., Xantphos) are commonly used to facilitate the reaction. mdpi.comorganic-chemistry.org This method often shows good functional group tolerance. organic-chemistry.org

Organocatalysis: Organocatalysis has emerged as a valuable tool for amide bond formation, avoiding the use of metals. While often focused on asymmetric synthesis, organocatalysts can also be employed for the synthesis of achiral amides. rutgers.edu For instance, bifunctional organocatalysts could potentially activate the carboxylic acid (4-nitrobenzoic acid) and the amine (dipropylamine) simultaneously to facilitate the amidation reaction under mild conditions. However, direct application to N,N-dialkyl benzamides is less commonly reported compared to other amide types. nih.gov

Green Chemistry Principles in Benzamide (B126) Synthesis (e.g., Mechanosynthesis)

In line with the principles of green chemistry, which advocate for the reduction of waste and the use of safer solvents, mechanochemistry has gained significant attention. researchgate.netacs.org

Mechanosynthesis: Mechanochemical synthesis, typically performed using a ball mill, can drive reactions in the absence of bulk solvents. nih.gov The amidation of a carboxylic acid (4-nitrobenzoic acid) with an amine (dipropylamine) can be achieved by grinding the reactants together, often with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and sometimes a small amount of a liquid additive (liquid-assisted grinding, LAG). rsc.orgresearchgate.net This method offers several advantages, including reduced solvent waste, shorter reaction times, and sometimes different reactivity compared to solution-based methods. nih.govhw.ac.uk Various coupling reagents have been successfully employed in the mechanochemical synthesis of amides, demonstrating the versatility of this approach. nih.govrsc.org

Table 3: Comparison of Synthetic Methodologies

| Method | Starting Materials | Key Features | Potential Advantages |

| Classical Amidation | 4-Nitrobenzoyl chloride, Dipropylamine | Robust, well-established, often high-yielding | Simple, widely applicable |

| Pd-Catalyzed Aminocarbonylation | 4-Halo-nitrobenzene, Dipropylamine, CO | Convergent, atom-economical | Bypasses synthesis of acyl chloride |

| Mechanosynthesis | 4-Nitrobenzoic acid, Dipropylamine | Solvent-free or reduced solvent | Environmentally friendly, rapid |

Purification and Isolation Methodologies in 4-nitro-N,N-dipropylbenzamide Synthesis Research

Following the synthesis of 4-nitro-N,N-dipropylbenzamide, the initial work-up typically involves quenching the reaction mixture, followed by a series of extraction and washing steps to remove the bulk of impurities. A detailed procedure for a closely related compound, 4-formyl-N,N-dipropylbenzamide, provides a strong model for the likely purification of its 4-nitro analog due to their structural similarity. nih.govacs.org After the reaction is complete, as indicated by thin-layer chromatography (TLC), the mixture is diluted with a suitable organic solvent, such as dichloromethane (CH₂Cl₂). nih.govacs.org The organic phase is then washed sequentially with an acidic solution, like 2 N hydrochloric acid (HCl), and brine (a saturated aqueous solution of sodium chloride). nih.govacs.org These washing steps serve to remove any remaining basic reagents, such as amines, and water-soluble byproducts. The organic layer is subsequently dried over an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. nih.govacs.orgresearchgate.net

For further purification, column chromatography is a widely used and effective method. nih.govacs.orgresearchgate.netrsc.org Flash chromatography, which utilizes pressure to accelerate the solvent flow through the column, is a particularly efficient variant. phenomenex.com The choice of the stationary phase and the mobile phase (eluent) is crucial for achieving good separation.

Column Chromatography Parameters:

A common stationary phase for the purification of benzamide derivatives is silica (B1680970) gel. nih.govacs.orgresearchgate.netrsc.org The selection of the eluent, a solvent or a mixture of solvents, is optimized to effectively separate the desired compound from impurities. A typical solvent system for compounds of moderate polarity, such as N,N-disubstituted benzamides, is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate (B1210297) (EtOAc). nih.govacs.orgresearchgate.netrsc.org The ratio of these solvents can be adjusted to achieve the desired separation, often starting with a lower polarity mixture and gradually increasing the polarity (gradient elution). researchgate.net For instance, a starting eluent of 85:15 hexane/EtOAc has been used for the purification of 4-formyl-N,N-dipropylbenzamide. nih.govacs.org The progress of the separation is monitored by collecting fractions and analyzing them using TLC.

Table 1: Typical Column Chromatography Parameters for Purification of N,N-dipropylbenzamide Analogs

| Parameter | Description | Reference |

| Stationary Phase | Silica Gel | nih.govacs.orgrsc.org |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate | nih.govacs.orgrsc.org |

| Elution Technique | Gradient or Isocratic | researchgate.netnih.gov |

| Typical Eluent Ratio | 85:15 (Hexane:Ethyl Acetate) | nih.govacs.org |

| Monitoring Technique | Thin-Layer Chromatography (TLC) | nih.govacs.org |

Spectroscopic and Analytical Characterization Techniques for 4 Nitro N,n Dipropylbenzamide Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 4-nitro-N,N-dipropylbenzamide. By analyzing the chemical environment of protons and carbon atoms, NMR provides detailed information about the molecule's structure.

Proton (¹H) NMR spectroscopy of 4-nitro-N,N-dipropylbenzamide reveals distinct signals corresponding to the aromatic and aliphatic protons. The aromatic region of the spectrum is characterized by two sets of doublets, a typical AA'BB' system for a para-substituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are deshielded and appear at a lower field (higher ppm), while the protons ortho to the carbonyl group are found at a slightly higher field.

The N,N-dipropyl groups give rise to characteristic signals in the aliphatic region. Due to the restricted rotation around the C-N amide bond at room temperature, the two propyl groups can be non-equivalent, leading to more complex splitting patterns. Typically, one would observe signals for the two N-CH₂ methylene (B1212753) groups, the two CH₂-CH₂ methylene groups, and the two terminal CH₃ methyl groups. The chemical shifts and coupling patterns are consistent with the assigned structure. For instance, in a related compound, 4-methoxy-N,N-dipropylbenzamide, the N-CH₂ protons appear as a broad signal around 3.30 ppm, the central methylene protons as a multiplet around 1.58 ppm, and the terminal methyl protons as a multiplet around 0.84 ppm. rsc.org

Table 1: Representative ¹H NMR Data for N,N-dialkylbenzamides

| Functional Group | Chemical Shift (δ) ppm (Solvent) | Multiplicity |

|---|---|---|

| Aromatic-H (ortho to NO₂) | ~8.2-8.3 (CDCl₃) | d |

| Aromatic-H (ortho to C=O) | ~7.5-7.7 (CDCl₃) | d |

| N-CH₂ (propyl) | ~3.2-3.5 (CDCl₃) | br s |

| CH₂-CH₂ (propyl) | ~1.6-1.7 (CDCl₃) | br s |

| CH₃ (propyl) | ~0.8-1.0 (CDCl₃) | br s |

Note: Data is generalized based on similar structures. rsc.orgrsc.org "d" denotes doublet, and "br s" denotes broad singlet.

The ¹³C NMR spectrum provides a count of the unique carbon environments in 4-nitro-N,N-dipropylbenzamide. The carbonyl carbon of the amide group is typically observed in the range of 165-172 ppm. The aromatic carbons show distinct signals, with the carbon atom bearing the nitro group being significantly deshielded. The carbon atoms of the propyl groups appear in the aliphatic region of the spectrum. For a similar compound, N,N-dipropyl-p-methoxybenzamide, the carbonyl carbon appears at 171.71 ppm, and the propyl carbons are observed at 50.82, 46.54, 21.75, 20.86, and 11.25 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-nitro-N,N-dipropylbenzamide

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O | ~168-170 |

| C-NO₂ | ~149-150 |

| C (aromatic, quaternary) | ~140-142 |

| CH (aromatic) | ~128-130 |

| CH (aromatic) | ~123-124 |

| N-CH₂ | ~46-51 |

| CH₂-CH₂ | ~20-22 |

| CH₃ | ~11 |

Note: Values are estimations based on related structures and general substituent effects. rsc.orgijpbs.comlibretexts.org

To unambiguously assign all proton and carbon signals and confirm the connectivity within the 4-nitro-N,N-dipropylbenzamide molecule, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

A COSY spectrum would show correlations between adjacent protons, for example, between the N-CH₂ and the central CH₂ protons, and between the central CH₂ and the terminal CH₃ protons of the propyl groups. This confirms the propyl chain's integrity. youtube.comlibretexts.org

An HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on its attached proton's chemical shift. libretexts.org For more complex assignments and to establish long-range correlations (e.g., from the aromatic protons to the carbonyl carbon), a Heteronuclear Multiple Bond Correlation (HMBC) experiment would be utilized. uchile.cl

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 4-nitro-N,N-dipropylbenzamide. The spectrum is characterized by strong absorption bands corresponding to the vibrations of specific bonds.

The most prominent features in the IR spectrum include:

C=O Stretch: A strong absorption band characteristic of the amide carbonyl group, typically appearing in the region of 1630-1680 cm⁻¹.

N-O Asymmetric and Symmetric Stretches: The nitro group gives rise to two strong and distinct absorption bands. The asymmetric stretch is found in the range of 1550-1475 cm⁻¹, and the symmetric stretch appears between 1360-1290 cm⁻¹. spectroscopyonline.comorgchemboulder.com

C-N Stretch: The stretching vibration of the C-N bond in the amide group is usually observed around 1300-1400 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic ring exhibits C-H stretching vibrations typically above 3000 cm⁻¹ and C=C in-ring stretching vibrations in the 1600-1450 cm⁻¹ region. libretexts.org

Aliphatic C-H Stretches: The propyl groups show C-H stretching vibrations in the 2850-3000 cm⁻¹ range. libretexts.org

Table 3: Characteristic IR Absorption Bands for 4-nitro-N,N-dipropylbenzamide

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amide | C=O Stretch | 1630-1680 | Strong |

| Nitro | N-O Asymmetric Stretch | 1550-1475 | Strong |

| Nitro | N-O Symmetric Stretch | 1360-1290 | Strong |

| Aromatic | C-H Stretch | >3000 | Medium-Weak |

| Aromatic | C=C Stretch | 1600-1450 | Medium-Variable |

| Aliphatic | C-H Stretch | 2850-3000 | Medium-Strong |

Source: Data compiled from general IR spectroscopy principles and data for related compounds. spectroscopyonline.comorgchemboulder.comlibretexts.org

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of 4-nitro-N,N-dipropylbenzamide. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of 4-nitro-N,N-dipropylbenzamide would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Common fragmentation pathways for N,N-dialkylbenzamides include cleavage of the C-N bond, leading to the formation of a benzoyl cation or a nitrobenzoyl cation. Another characteristic fragmentation is the loss of one of the propyl groups. For related N,N-dialkylbenzamides, the base peak is often the benzoyl cation (m/z 105) or a substituted benzoyl cation. rsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the exact molecular formula of 4-nitro-N,N-dipropylbenzamide, distinguishing it from other compounds with the same nominal mass. For example, the calculated exact mass for the protonated molecule [M+H]⁺ of a related compound, N-(2,2-diphenylethyl)-4-nitrobenzamide, was determined to be 347.1390, which closely matched the found value of 347.1385, confirming its elemental composition of C₂₁H₁₉N₂O₃⁺. mdpi.com

Tandem Mass Spectrometry (MS/MS) Approaches

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a typical MS/MS experiment for 4-nitro-N,N-dipropylbenzamide, the parent molecule would first be ionized, commonly forming a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

While specific MS/MS fragmentation data for 4-nitro-N,N-dipropylbenzamide is not extensively detailed in the provided search results, general principles of amide and nitrobenzene (B124822) fragmentation can be applied. The fragmentation pattern would likely involve characteristic losses of the propyl groups and cleavage around the amide bond. For instance, a related compound, 4-nitrodiphenylamine, shows fragmentation of its protonated molecule [M+H]+ at m/z 215.0815, yielding fragment ions at m/z 198, 185.1, and 169.1, which correspond to losses of small neutral molecules. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in determining the elemental composition of the parent ion and its fragments. acs.orgmdpi.com

Table 1: Postulated MS/MS Fragmentation of 4-nitro-N,N-dipropylbenzamide

| Precursor Ion (m/z) | Postulated Fragment Ion | Neutral Loss |

| [M+H]⁺ | [M+H - C₃H₇]⁺ | Propyl radical |

| [M+H]⁺ | [M+H - C₃H₈]⁺ | Propane |

| [M+H]⁺ | [C₇H₄NO₂]⁺ (nitrobenzoyl cation) | Dipropylamine (B117675) |

| [M+H]⁺ | [M+H - NO₂]⁺ | Nitrogen dioxide |

Note: This table is based on general fragmentation patterns and requires experimental verification for 4-nitro-N,N-dipropylbenzamide.

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Studies

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of 4-nitro-N,N-dipropylbenzamide.

Although a specific crystal structure for 4-nitro-N,N-dipropylbenzamide was not found in the search results, studies on analogous molecules provide insight into the expected structural features. For example, the crystal structure of 4-nitro-N-(3-nitrophenyl)benzamide reveals a non-planar molecule with the nitro groups twisted relative to their respective benzene rings. epa.govotterbein.edu The molecules are linked in the crystal by intermolecular C-H···O interactions. epa.govotterbein.edu Similarly, the crystal structure of 4-nitro-N-(4-nitrobenzoyl)benzamide shows a buckled central moiety with the two benzene rings forming a dihedral angle of 17.8 (2)°. researchgate.net These structures are stabilized by N-H···O hydrogen bonds. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, can significantly impact its physical properties. X-ray crystallography is the primary tool for identifying and characterizing different polymorphs. While no specific polymorphism studies on 4-nitro-N,N-dipropylbenzamide were identified, the potential for different packing arrangements due to the flexible dipropylamino group and the polar nitro group suggests that polymorphism could be possible.

Table 2: Representative Crystallographic Data for Related Nitrobenzamide Compounds

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 4-Nitro-N-(3-nitrophenyl)benzamide | Monoclinic | P2₁ | Non-planar, dihedral angle of 26.1(1)° between rings. | epa.govotterbein.edu |

| 4-Nitro-N-(4-nitrobenzoyl)benzamide | Orthorhombic | Pbca | Buckled central moiety, dihedral angle of 17.8(2)° between rings. | researchgate.net |

| N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine | Monoclinic | P2₁ | Racemic in nature, stabilized by N-H···O and C-H···O hydrogen bonds. | researchgate.net |

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Quantitative Analysis in Research Settings

Chromatographic techniques are essential for separating 4-nitro-N,N-dipropylbenzamide from impurities and for its quantitative analysis in various research contexts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile technique for the analysis of non-volatile and thermally sensitive compounds like 4-nitro-N,N-dipropylbenzamide. Reversed-phase HPLC (RP-HPLC) is a common mode used for such analyses. In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

For related nitroaromatic compounds, various HPLC methods have been developed. For instance, the analysis of 4-nitrophenol (B140041) and its metabolites has been achieved using an isocratic ion-pair RP-HPLC method with UV-Vis detection. nih.gov The mobile phase consisted of methanol (B129727) and a citrate (B86180) buffer. nih.gov For the determination of 4-nitrobenzaldehyde, a derivatization step followed by HPLC with UV detection has been reported. nih.gov The choice of mobile phase, column, and detector is crucial for achieving good separation and sensitivity.

Gas Chromatography (GC):

GC is suitable for the analysis of volatile and thermally stable compounds. Given that 4-nitro-N,N-dipropylbenzamide has a moderate molecular weight, it may be amenable to GC analysis, potentially at elevated temperatures. The choice of a suitable column and detector is critical. For nitroaromatics, electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD) are often used due to their high sensitivity for these classes of compounds. epa.gov Method 8091 from the EPA provides general gas chromatographic conditions for detecting nitroaromatics. epa.gov

Table 3: Representative Chromatographic Conditions for Analysis of Related Compounds

| Technique | Compound | Column | Mobile Phase/Carrier Gas | Detector | Reference |

| HPLC | 4-Nitrophenol and metabolites | C18 | Methanol/Citrate Buffer | UV-Vis | nih.gov |

| HPLC | 4-Nitrobenzaldehyde derivative | C18 | Acetonitrile/Water | UV | nih.gov |

| GC | Nitrosamines | Chromosorb W AW coated with Carbowax 20M/KOH | Not specified | Nitrogen-Phosphorus Detector (NPD) | epa.gov |

| GC | Nitroaromatics | Wide-bore capillary columns (e.g., DB-5) | Not specified | Electron Capture Detector (ECD) or NPD | epa.gov |

The purity of 4-nitro-N,N-dipropylbenzamide synthesized in a research setting can be determined by these chromatographic methods, where the area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

Theoretical and Computational Investigations of 4 Nitro N,n Dipropylbenzamide

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Modeling (Preclinical, In Silico Focus)

In silico techniques like molecular docking and molecular dynamics are crucial in drug discovery and materials science for predicting how a ligand (like 4-nitro-N,N-dipropylbenzamide) might interact with a biological target, such as a protein or enzyme. These methods are frequently applied to various benzamide (B126) derivatives to explore their potential as therapeutic agents. nih.govnih.govscribd.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule. The output includes a "docking score," which estimates the binding affinity, and a detailed view of the interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts with specific amino acid residues in the target's binding site.

While numerous docking studies have been performed on nitrobenzamide derivatives against various biological targets, a specific molecular docking analysis of 4-nitro-N,N-dipropylbenzamide is not reported in the available literature. Therefore, its binding modes and key amino acid interactions with any specific protein target remain uncharacterized in published works.

Table 2: Representative Data from Molecular Docking Analysis (Note: This table illustrates the typical outputs of a docking study. Specific data for 4-nitro-N,N-dipropylbenzamide is not available in the literature.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|

| Not Specified | Not Available in Published Literature | Not Available in Published Literature | Not Available in Published Literature |

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. By simulating the movements of a ligand and its target in a biological environment (typically water), MD can assess the stability of the predicted binding pose from docking, reveal conformational changes in both the ligand and the protein, and provide a more refined understanding of the binding energetics. samipubco.comumn.edu

A search of scientific databases indicates that MD simulations specifically investigating the conformational behavior of 4-nitro-N,N-dipropylbenzamide within a simulated biological environment have not been published. Such studies would be valuable for validating any potential biological targets identified through other means.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C), infrared (IR) vibrational frequencies, and UV-Vis absorption wavelengths. These predictions are valuable for interpreting experimental spectra and confirming molecular structures. DFT is a common method for these calculations.

Table 3: Computationally Predicted Spectroscopic Data (Note: This table represents the kind of data that would be generated from computational predictions. Specific published data for 4-nitro-N,N-dipropylbenzamide is not available.)

| Spectrum Type | Key Predicted Parameter | Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon Chemical Shift (ppm) | Not Available in Published Literature |

| ¹H NMR | Amide Proton Chemical Shift (ppm) | Not Applicable (N,N-disubstituted) |

| IR | Carbonyl (C=O) Stretch (cm⁻¹) | Not Available in Published Literature |

| IR | Nitro (NO₂) Asymmetric Stretch (cm⁻¹) | Not Available in Published Literature |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies via Computational Design for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) studies are pivotal in modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. For analogues of 4-nitro-N,N-dipropylbenzamide, these computational approaches have been instrumental in designing novel molecules with enhanced potency and desired biological activities, such as antitubercular, antibacterial, anticancer, and enzyme inhibitory effects.

A central theme in the SAR of nitrobenzamide derivatives is the exploration of substitutions on the benzamide core, which is often divided into distinct regions for systematic analysis. researchgate.net These studies typically involve synthesizing a series of analogues and evaluating their biological activity, which is then correlated with various physicochemical, electronic, and steric properties, known as molecular descriptors.

Research into nitrobenzamide analogues has led to the development of several QSAR models that quantitatively describe the relationship between structure and activity. These models are crucial for predicting the activity of newly designed compounds before their synthesis, thereby saving time and resources.

For instance, 2D and 3D-QSAR studies on a series of nitrobenzamide derivatives have been conducted to design new analogues with potential antitubercular activity. researchgate.net In one such study, a 2D-QSAR model developed using the simulated annealing-multiple linear regression (SA-MLR) method showed a strong correlation between the structural features and the antitubercular activity, with a squared correlation coefficient (r²) of 0.892 and a cross-validated squared correlation coefficient (q²) of 0.819. researchgate.net A 3D-QSAR model using the simulated annealing k-nearest neighbor (SA-kNN) method also demonstrated good predictive ability with a q² of 0.722. researchgate.net These models highlighted the importance of various physicochemical, topological, electrostatic, and steric descriptors in determining the biological activity. researchgate.net

Similarly, QSAR studies on nitazoxanide-based analogues, which share the nitro-substituted aromatic core, have been performed to understand their antibacterial activity against Clostridium difficile. who.int These studies utilized Genetic Function Approximation (GFA) and Comparative Molecular Field Analysis (CoMFA) to identify key molecular descriptors. The findings indicated that the antibacterial activity could be enhanced by increasing the molecular connectivity index and local charge surface index, while decreasing the molecular flexibility index. who.int

In the context of anticancer activity, a series of novel 4-substituted-3-nitrobenzamide derivatives were synthesized and evaluated against various cancer cell lines. nih.gov The results showed that most of the synthesized compounds exhibited potent anti-tumor activity. nih.gov For example, compound 4a in that study demonstrated significant inhibitory activities against HCT-116, MDA-MB435, and HL-60 cell lines with GI50 values ranging from 1.904 to 2.111 µM. nih.gov Other analogues also showed potent inhibition, particularly against MDA-MB435 and HL-60 cell lines. nih.gov

Furthermore, systematic SAR studies on 4-(isopentyloxy)-3-nitrobenzamide derivatives led to the discovery of potent xanthine (B1682287) oxidase inhibitors. nih.gov An optimized compound from this series, 4-isopentyloxy-N-(1H-pyrazol-3-yl)-3-nitrobenzamide, displayed an exceptional in vitro potency with an IC50 value of 0.13 µM. nih.gov Molecular modeling studies revealed strong interactions of this compound with critical amino acid residues in the active site of the enzyme. nih.gov

The following interactive data tables summarize key findings from various QSAR and SAR studies on analogues of 4-nitro-N,N-dipropylbenzamide.

Table 1: 2D-QSAR Model for Antitubercular Activity of Nitrobenzamide Analogues researchgate.net

| Statistical Parameter | Value |

|---|---|

| r² (squared correlation coefficient) | 0.892 |

| q² (cross-validated squared correlation coefficient) | 0.819 |

Table 2: 3D-QSAR Model for Antitubercular Activity of Nitrobenzamide Analogues researchgate.net

| Statistical Parameter | Value |

|---|---|

| q² (cross-validated squared correlation coefficient) | 0.722 |

Table 3: Anticancer Activity of Selected 4-Substituted-3-Nitrobenzamide Analogues nih.gov

| Compound | HCT-116 GI50 (µM) | MDA-MB435 GI50 (µM) | HL-60 GI50 (µM) |

|---|---|---|---|

| 4a | 1.904 | 2.111 | 2.053 |

| 4g | >100 | 1.008 | 1.993 |

| 4l | 10.99 | 3.586 | 3.778 |

| 4m | 18.01 | 2.911 | 3.109 |

Table 4: Xanthine Oxidase Inhibitory Activity of a 4-(isopentyloxy)-3-nitrobenzamide Analogue nih.gov

| Compound | IC50 (µM) |

|---|

These computational and synthetic studies collectively advance the understanding of the structural requirements for the biological activities of nitrobenzamide derivatives. The generated QSAR models and SAR insights serve as a valuable guide for the future design of more effective therapeutic agents based on the 4-nitrobenzamide (B147303) scaffold.

Chemical Reactivity and Mechanistic Studies of 4 Nitro N,n Dipropylbenzamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Nitrobenzamide Moiety

The reactivity of the aromatic ring in 4-nitro-N,N-dipropylbenzamide towards substitution reactions is dictated by the competing electronic effects of its two substituents. The nitro group (-NO₂) is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature, directing incoming electrophiles to the meta position. msu.edu Conversely, the N,N-dipropylamido group (-CON(CH₂CH₂CH₃)₂) is an activating, ortho, para-directing group for EAS. The combined effect makes electrophilic substitution challenging. When forced to occur, the substitution pattern would be complex, with potential products being substitution ortho to the amide group (and meta to the nitro group).

In stark contrast, the nitro group strongly activates the benzene (B151609) ring for nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This activation is most pronounced at the ortho and para positions relative to the nitro group. wikipedia.org Therefore, if 4-nitro-N,N-dipropylbenzamide were to have a suitable leaving group (like a halide) at the 2- or 3-position (ortho or meta to the amide), it would be susceptible to displacement by nucleophiles. The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex, with the negative charge delocalized onto the oxygen atoms of the nitro group. libretexts.orgnih.gov

Furthermore, nitroarenes can undergo Vicarious Nucleophilic Substitution (VNS), a reaction that allows for the formal substitution of a hydrogen atom. organic-chemistry.org In this process, a carbanion bearing a leaving group attacks the electron-deficient aromatic ring, followed by base-induced elimination to restore aromaticity. organic-chemistry.org For 4-nitro-N,N-dipropylbenzamide, VNS would be expected to occur at the position ortho to the strongly activating nitro group.

Reduction Reactions of the Nitro Group (e.g., to Amino, Hydroxylamino Derivatives)

The nitro group of 4-nitro-N,N-dipropylbenzamide is readily reducible to various other nitrogen-containing functional groups, most commonly the amino (-NH₂) and hydroxylamino (-NHOH) groups. The specific product obtained depends on the choice of reducing agent and reaction conditions.

The complete reduction to the corresponding amine, 4-amino-N,N-dipropylbenzamide, is a common transformation. bldpharm.com This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. researchgate.net Other established methods include the use of metals in acidic media, such as iron or tin in hydrochloric acid, or reagents like sodium hydrosulfite. wikipedia.org

Partial reduction of the nitro group can yield the 4-(hydroxylamino)-N,N-dipropylbenzamide derivative. This transformation requires milder and more controlled conditions to prevent over-reduction to the amine. wikipedia.org Common reagents for this selective reduction include zinc metal in the presence of aqueous ammonium (B1175870) chloride or catalytic systems like rhodium on carbon with hydrazine (B178648) at controlled temperatures. wikipedia.org In a study on the parent 4-nitrobenzamide (B147303), it was selectively reduced to 4-(hydroxyamino)benzamide in high yield using solid-supported platinum nanoparticles. rsc.org The hydroxylamino derivative is often an intermediate in the further reduction to the amine and can also be formed via bioreduction pathways. nih.gov In some systems, the hydroxylamino compound can be re-oxidized to a nitroso species. nih.gov

| Reagent/Catalyst | Conditions | Primary Product | Reference |

|---|---|---|---|

| H₂, Pd/C | Methanol (B129727) or Ethanol solvent, RT | Amine | researchgate.net |

| Fe, HCl or Acetic Acid | Reflux | Amine | wikipedia.org |

| SnCl₂ | Acidic Media | Amine | wikipedia.org |

| Zinc dust, NH₄Cl | Aqueous solution | Hydroxylamine | wikipedia.org |

| Hydrazine, Raney Nickel | 0-10 °C | Hydroxylamine | wikipedia.org |

| Pt(0) Nanoparticles, NaBH₄ | Methanol/Water, RT | Hydroxylamine | rsc.org |

Hydrolysis and Amidation Reactions of the Benzamide (B126) Linkage

The amide bond in 4-nitro-N,N-dipropylbenzamide, while generally stable, can be cleaved through hydrolysis under forceful acidic or basic conditions to yield 4-nitrobenzoic acid and dipropylamine (B117675). youtube.com The presence of the electron-withdrawing nitro group at the para position is expected to reduce the electron density of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to an unsubstituted benzamide.

Acid-Catalyzed Hydrolysis: In the presence of strong acids (e.g., H₂SO₄, HCl) and heat, the reaction proceeds via protonation of the carbonyl oxygen. youtube.comresearchgate.net This step increases the electrophilicity of the carbonyl carbon, facilitating the attack of a water molecule. Subsequent proton transfers lead to the formation of a tetrahedral intermediate which then collapses, expelling the dipropylamine (as a protonated ammonium salt) to give 4-nitrobenzoic acid. youtube.comresearchgate.net Kinetic studies on the hydrolysis of N,N-dimethylbenzamide in aqueous sulfuric acid have shown that the reaction mechanism can change with acid concentration. researchgate.net

Base-Catalyzed Hydrolysis: Under strong basic conditions (e.g., refluxing aqueous NaOH), hydrolysis occurs via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then eliminates the dipropylamide anion, a very poor leaving group. To facilitate this, the amine leaving group is typically protonated by the solvent in a subsequent step. The final products are the carboxylate salt of 4-nitrobenzoic acid and dipropylamine. youtube.com Mild protocols for the hydrolysis of tertiary amides using NaOH in non-aqueous solvents like methanol/dichloromethane (B109758) have also been developed. researchgate.net

Thermal and Photochemical Transformations of 4-nitro-N,N-dipropylbenzamide

The study of thermal and photochemical transformations reveals pathways for the decomposition or rearrangement of 4-nitro-N,N-dipropylbenzamide under the influence of energy.

Photochemical Transformations: Aromatic nitro compounds are known to be photochemically active. burnschemistry.com Upon absorption of UV light, the molecule is promoted to an electronically excited state. Research on related nitrobenzamide structures demonstrates their potential to induce chemical reactions upon irradiation. For instance, a study on 9-aminoacridine (B1665356) linked to nitrobenzamides found that these molecules could cleave DNA upon exposure to long-wavelength UV light (λ ≥ 300 nm). osti.govacs.org Notably, the 4-nitrobenzamide derivative showed the highest photocleavage activity, being 30 times more efficient than the 3-nitro isomer. osti.gov This suggests that the excited state of the 4-nitrobenzamide moiety is highly reactive, likely proceeding through a mechanism involving hydrogen abstraction or electron transfer.

Reaction Kinetics and Thermodynamic Analyses of 4-nitro-N,N-dipropylbenzamide Processes

Kinetic and thermodynamic analyses provide quantitative insight into the reaction rates and mechanisms of processes involving 4-nitro-N,N-dipropylbenzamide. Such data is most extensively available for the hydrolysis of analogous benzamides.

Studies on the acid-catalyzed hydrolysis of benzamide, N-methylbenzamide, and N,N-dimethylbenzamide have been conducted across various acid concentrations and temperatures. researchgate.netrsc.org The rate of hydrolysis is typically measured by monitoring the disappearance of the amide or the appearance of the carboxylic acid product over time. The reaction rates for N,N-disubstituted amides are influenced by steric and electronic factors. For N,N-dimethylbenzamide, the rate of hydrolysis goes through a maximum as the acid concentration increases, a phenomenon explained by the interplay between the requirement for acid catalysis and the decreasing activity of water at high acid strengths. rsc.orgcdnsciencepub.com

Arrhenius parameters, including the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), have been determined for these reactions. These parameters provide mechanistic details about the transition state of the rate-determining step. For example, the order of reactivity for the hydrolysis of N-methylated benzamides in sulfuric acid was found to be primary > tertiary > secondary, a trend attributed solely to variations in the enthalpy of activation (ΔH‡). researchgate.net

| Compound | Acid Medium | Temperature (°C) | Rate Constant (k) | Activation Parameters | Reference |

|---|---|---|---|---|---|

| Benzamide | 4 M HClO₄ | 100.8 | 1.09 x 10⁻⁴ s⁻¹ | ΔV‡ = -9.4 cm³/mol | cdnsciencepub.com |

| N,N-Dimethylbenzamide | 5-60% H₂SO₄ | 25-85 | Rate varies with [H₂SO₄] | ΔH‡ varies with structure | researchgate.net |

| N-Benzoyl Benzamide | 30% Dioxane-Water | 60-100 | 2nd order kinetics | Ea, ΔG‡, ΔH‡, ΔS‡ calculated | researchcommons.org |

Note: The data presented is for analogous compounds and serves to illustrate the type of kinetic analysis performed on benzamide systems. ΔV‡ is the volume of activation.

Exploration of 4 Nitro N,n Dipropylbenzamide in Biological Research Contexts: Mechanistic Insights and Preclinical Investigations

In Vitro Screening Methodologies and Their Academic Rationale

In vitro screening is the foundational step in drug discovery, involving the testing of compounds outside of a living organism, typically in a laboratory setting using isolated cells or molecules. pion-inc.combiobide.com This approach allows for the rapid and cost-effective assessment of a large number of compounds to identify "hits"—molecules that show a desired biological effect. pion-inc.comresearchgate.net The academic rationale for in vitro screening is to efficiently triage compounds, focusing resources on those with the highest potential. ekb.eg These controlled experiments provide crucial preliminary data on a compound's bioactivity and help to formulate hypotheses about its mechanism of action. pion-inc.com

Cell-Free Enzymatic Assays for Target Binding and Inhibition Kinetics (e.g., PARP-1, DprE1, Topoisomerase, Xanthine (B1682287) Oxidase)

Cell-free assays are a cornerstone of target-based drug discovery, where a compound is tested directly against a purified, isolated enzyme or protein target. nih.gov These assays are crucial for determining if a compound physically interacts with and modulates the activity of a specific protein implicated in a disease. For a compound like 4-nitro-N,N-dipropylbenzamide, its activity could be assessed against a panel of enzymes relevant to various diseases.

Poly(ADP-ribose) polymerase-1 (PARP-1): This enzyme is critical for DNA repair, and its inhibitors are used in cancer therapy. An assay would measure the ability of the compound to block PARP-1 from using its substrate, NAD+, thereby preventing the poly(ADP-ribosyl)ation of target proteins. pnas.orgpromega.de The inhibition kinetics, such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), would be determined to quantify the compound's potency. pnas.org

Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): This enzyme is essential for the synthesis of the mycobacterial cell wall, making it a key target for anti-tuberculosis drugs. A cell-free assay would measure the compound's ability to inhibit the enzymatic activity of DprE1, often monitored through a coupled reaction that produces a detectable signal.

Topoisomerase: These enzymes regulate DNA topology and are validated targets for anticancer drugs. Assays typically measure the relaxation of supercoiled plasmid DNA; an effective inhibitor would prevent this process.

Xanthine Oxidase: This enzyme plays a role in purine (B94841) metabolism and is a target for treating gout. An assay would measure the production of uric acid or hydrogen peroxide, with an inhibitor reducing the rate of this reaction.

The data from these assays are used to determine the potency and selectivity of the compound for its target enzyme.

Illustrative Data Table for Cell-Free Enzymatic Assays (Note: The following data is hypothetical and for illustrative purposes only, as specific experimental results for 4-nitro-N,N-dipropylbenzamide are not publicly available.)

| Enzyme Target | Assay Principle | Measured Parameter | Hypothetical IC50 (µM) |

|---|---|---|---|

| PARP-1 | NAD+ Consumption | Inhibition of poly(ADP-ribose) formation | 15.2 |

| DprE1 | Coupled Reporter Enzyme | Inhibition of epimerase activity | > 100 |

| Topoisomerase I | DNA Relaxation | Inhibition of supercoiled DNA relaxation | 45.8 |

| Xanthine Oxidase | Uric Acid Production | Inhibition of substrate oxidation | > 100 |

Cell-Based Assays for Cellular Response Mechanisms (e.g., Proliferation, Viability, Migration, Apoptosis Induction, Reporter Gene Assays)

Following cell-free assays, cell-based assays are employed to understand how a compound affects whole, living cells. nih.govreactionbiology.com These assays are critical for confirming that a compound can cross the cell membrane and exert a biological effect in a more complex, physiological environment. biobide.com

Proliferation and Viability Assays: These assays measure the ability of a compound to inhibit cancer cell growth or cause cell death. Common methods include the MTT assay, which measures metabolic activity, or the CellTiter-Glo™ assay, which quantifies ATP as an indicator of viable cells. pharmatest.com

Migration Assays: To assess anti-metastatic potential, assays like the scratch wound or transwell migration assay are used. pharmatest.commerckmillipore.com These tests measure the ability of a compound to inhibit the movement of cancer cells.

Apoptosis Induction: The induction of programmed cell death (apoptosis) is a desired outcome for many anticancer drugs. This can be measured using assays that detect the activation of key apoptotic proteins like caspases (e.g., Caspase-Glo 3/7 assay) or the externalization of phosphatidylserine (B164497) (e.g., Annexin V staining). pharmatest.commerckmillipore.comnuvisan.com

Reporter Gene Assays: These assays are used to monitor the activity of specific signaling pathways. A reporter gene (like luciferase) is placed under the control of a promoter that is responsive to a particular pathway. A change in the reporter signal indicates that the compound is modulating that pathway.

Illustrative Data Table for Cell-Based Assays on a Cancer Cell Line (Note: The following data is hypothetical and for illustrative purposes only.)

| Assay Type | Endpoint Measured | Hypothetical Result (at 10 µM) |

|---|---|---|

| Proliferation (MTT) | % Inhibition of cell growth | 65% |

| Migration (Transwell) | % Inhibition of cell movement | 40% |

| Apoptosis (Caspase-3/7) | Fold increase in caspase activity | 4.5-fold |

| NF-κB Reporter Gene | % Inhibition of signal | 15% |

Molecular Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Inhibition Pathways, Signal Transduction Modulation)

Once a compound shows promising activity in initial screens, the next step is to elucidate its molecular mechanism of action (MoA). nih.govbroadinstitute.orgcrestonepharma.com This involves identifying the specific molecular target and understanding how the compound's interaction with that target leads to the observed cellular effects. nih.gov If a cell-free assay identified a primary target, confirmatory studies in cells are performed. Techniques like Western blotting can be used to observe changes in protein levels or phosphorylation states within a signaling pathway downstream of the target. For example, if 4-nitro-N,N-dipropylbenzamide were a PARP-1 inhibitor, researchers would look for reduced levels of poly(ADP-ribose) chains in cells treated with a DNA-damaging agent and the compound. researchgate.net If the compound was identified through a phenotypic screen without a known target, the MoA study would run in parallel with target identification efforts.

Target Identification and Validation Strategies (e.g., Affinity Chromatography, Proteomics)

When a compound is discovered through phenotypic screening, its direct molecular target is often unknown. nih.gov Identifying this target is crucial for further development.

Affinity Chromatography: This is a classic method where the small molecule is chemically attached to a solid support (a resin). nih.govmdpi.com A cell lysate is passed over this resin, and proteins that bind to the compound are captured. These proteins are then eluted and identified using mass spectrometry. rsc.orgresearchgate.net

Proteomics-Based Approaches: Modern proteomics offers several powerful techniques. mdpi.com For instance, in thermal proteome profiling (TPP), cells are treated with the compound, and then the temperature at which each protein denatures is measured across the entire proteome. A protein that binds to the compound will typically be stabilized and denature at a higher temperature. rsc.org These methods provide an unbiased, global view of the compound's potential binding partners within the cell. rsc.org

Validation confirms that modulating the identified target is responsible for the compound's therapeutic effect, a critical step to reduce the risk of failure in later clinical stages. rsc.org

Structure-Activity Relationship (SAR) Development from Preclinical Data (Focused on Molecular Interactions and Selectivity)

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry. acs.orgpjps.pk Once an active "hit" compound like 4-nitro-N,N-dipropylbenzamide is identified, chemists synthesize a series of related molecules, or analogs, to understand how specific structural features contribute to its biological activity. nih.govnih.govacs.org For this particular benzamide (B126), SAR studies would systematically modify:

The Nitro Group: Its position could be moved, or it could be replaced with other electron-withdrawing or electron-donating groups to see how this affects potency.

The N,N-dipropyl Group: The propyl chains could be shortened, lengthened, or branched (e.g., replaced with isopropyl groups) to probe the size and shape of the binding pocket.

The Benzamide Core: Additional substituents could be added to the aromatic ring.

Each new analog is tested in the established biological assays. The goal of SAR is to develop a compound with improved potency, greater selectivity for the target protein over other proteins, and better drug-like properties (e.g., solubility, metabolic stability). acs.org

Illustrative SAR Table for Analogs of 4-nitro-N,N-dipropylbenzamide (Note: The following data is hypothetical and for illustrative purposes only.)

| Compound | Modification from Parent Compound | Target Inhibition (IC50, µM) | Cell Proliferation (GI50, µM) |

|---|---|---|---|

| Parent | 4-nitro-N,N-dipropylbenzamide | 15.2 | 8.5 |

| Analog 1 | 3-nitro isomer | 55.0 | 32.1 |

| Analog 2 | 4-amino (reduced nitro group) | > 200 | > 100 |

| Analog 3 | N,N-diethyl instead of dipropyl | 22.5 | 15.3 |

| Analog 4 | 2-chloro, 4-nitro substitution | 5.1 | 2.4 |

Development of Preclinical Tools and Probes Based on 4-nitro-N,N-dipropylbenzamide

A potent and selective compound that emerges from SAR studies can be further developed into a chemical probe. nih.govunige.ch Chemical probes are invaluable tools for basic biological research, allowing for the detailed study of a protein's function in cells and organisms. tandfonline.comsddn.esnih.gov To create a probe from a molecule like 4-nitro-N,N-dipropylbenzamide, it might be modified by attaching:

A Biotin Tag: This allows for the "pull-down" of the target protein and its binding partners from a cell lysate for identification or validation.

A Fluorescent Dye: This enables researchers to visualize the location of the compound within the cell using microscopy, confirming it reaches its target compartment.

A Photo-affinity Label: This is a group that, upon exposure to UV light, forms a permanent covalent bond with the target protein, which is extremely useful for unambiguously identifying the binding site. rsc.org

These probes are essential for validating the target and exploring the broader biological consequences of its inhibition before a compound is considered for more extensive preclinical and clinical development.

4 Nitro N,n Dipropylbenzamide As an Intermediate or Building Block in Organic Synthesis

Utilization in the Synthesis of Complex Organic Molecules (e.g., Pharmaceuticals, Agrochemicals, Specialty Chemicals)

The chemical structure of 4-nitro-N,N-dipropylbenzamide makes it a useful precursor for a range of complex organic molecules. The nitro group is particularly significant as it can be readily transformed, most commonly through reduction to an amino group. google.com This conversion is a foundational step in the synthesis of many pharmaceuticals and specialty chemicals. The 4-nitrobenzamide (B147303) framework is a common starting point for building molecules with potential therapeutic applications. For instance, various N-substituted 4-nitrobenzamides have been synthesized and investigated as potential pharmaceutical agents for conditions like Parkinson's disease. google.com

The synthesis of specialty chemicals, such as dyes, also utilizes intermediates derived from 4-nitrobenzoic acid. google.com A process for creating an intermediate for azo dyes involves the condensation of p-nitrobenzoic acid with aniline (B41778) to produce N-(4'-nitrobenzoyl)-aniline, which is subsequently nitrated and reduced. google.com This highlights the role of the 4-nitrobenzoyl moiety as a cornerstone in the production of functional molecules. The general class of 4-nitrobenzamide derivatives serves as versatile intermediates for creating new drugs and other chemical entities, including agrochemicals and hybrid materials. mdpi.com

| Precursor Class | Target Molecule Type | Synthetic Role of Precursor | Reference |

|---|---|---|---|

| N-Alkyl 4-nitrobenzamides | Pharmaceuticals (e.g., for Parkinson's Disease) | Core structure for building active pharmaceutical ingredients. | google.com |

| N-(4'-nitrobenzoyl)-aniline | Azo Dye Intermediates | Serves as a key intermediate where nitro groups are later reduced to amines for dye synthesis. | google.com |

| 4-Nitrobenzoyl chloride (precursor to amides) | General Pharmaceuticals & Agrochemicals | Acts as a building block for creating diverse bioactive compounds. | mdpi.com |

Role in Medicinal Chemistry Lead Optimization Programs (as a Scaffold Precursor for Novel Analogues)

In medicinal chemistry, the development of new drugs often involves a lead optimization process, where a promising initial compound (a "lead") is systematically modified to improve its efficacy and other properties. The 4-nitrobenzamide structure serves as an excellent scaffold precursor for such programs. By synthesizing a library of analogues with different substituents, chemists can explore structure-activity relationships (SAR) to identify the most potent and effective compounds.

Research into new anticonvulsant agents demonstrates this principle. A series of 4-nitro-N-phenylbenzamides were synthesized and evaluated, revealing that specific substitution patterns on the N-phenyl ring led to significant anticonvulsant activity in animal models. nih.gov For example, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be three times more active than the established drug phenytoin (B1677684) in a maximal electroshock-induced seizure test. nih.gov

Similarly, derivatives of 2-chloro-4-nitrobenzamide have been synthesized and studied as potential antidiabetic agents. nih.gov In one study, a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives were created to inhibit the α-glucosidase enzyme. The results indicated that the presence of both electron-donating (like a methyl group) and electron-withdrawing (like a nitro group) substituents on the N-aryl ring significantly enhanced inhibitory activity. nih.gov This systematic modification of the amide substituent is a classic lead optimization strategy, showcasing the role of the nitrobenzamide core as a foundational scaffold for discovering novel therapeutic agents.

| Scaffold | Analogue Example | Therapeutic Target | Key Finding | Reference |

|---|---|---|---|---|

| 4-Nitro-N-phenylbenzamide | N-(2-chloro-6-methylphenyl)-4-nitrobenzamide | Anticonvulsant | Showed higher potency than the reference drug phenytoin in a specific seizure model. | nih.gov |

| 2-Chloro-4-nitrobenzamide | 2-chloro-5-[(4-chlorophenyl) sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide | Antidiabetic (α-glucosidase inhibitor) | Demonstrated significantly higher inhibitory potential compared to the standard drug acarbose. | nih.gov |

Application in Materials Science for Functional Molecule Synthesis (e.g., Polymers, Hybrid Materials, Dyes, Structure Directing Agents)

The utility of 4-nitro-N,N-dipropylbenzamide and its parent structure, 4-nitrobenzoyl chloride, extends into materials science. The reactive nature of the nitro group and the stable amide linkage make these compounds suitable precursors for functional materials.

A significant application lies in the synthesis of dyes. As mentioned previously, N-(4'-nitrobenzoyl)-aniline is an intermediate in the production of azo dyes. google.com The synthesis involves creating the nitro-containing amide, followed by chemical reduction of the nitro groups to primary amines, which are essential functionalities (chromophores) in many classes of dyes.

Furthermore, the concept of creating "hybrid molecules" by linking different chemical moieties is a growing area in materials science. The connection of a versatile building block, like an amine, with 4-nitrobenzoyl chloride facilitates the synthesis of hybrid materials and polymers. mdpi.commdpi.com These materials can be designed to have specific electronic, optical, or structural properties, making them suitable for a variety of advanced applications. The 4-nitrobenzamide core provides a rigid and electronically tunable component for incorporation into larger polymeric or hybrid structures.

| Intermediate Class | Material Type | Function of Intermediate | Reference |

|---|---|---|---|

| 4-Nitrobenzoyl derivatives | Azo Dyes | Precursor to the amine components required for the azo chromophore. | google.com |

| 4-Nitrobenzoyl chloride | Hybrid Materials / Polymers | Acts as a connecting block to link different functional units, creating novel materials. | mdpi.com, mdpi.com |

Environmental Fate and Degradation Pathways of 4 Nitro N,n Dipropylbenzamide

Photodegradation Mechanisms under Environmental Conditions

Photodegradation is a significant pathway for the transformation of many organic pollutants in the environment, driven by the absorption of sunlight. For 4-nitro-N,N-dipropylbenzamide, photolysis is expected to be a relevant degradation process, particularly in aqueous environments and on soil surfaces. waterquality.gov.au The nitroaromatic structure suggests that the compound will absorb ultraviolet (UV) radiation, leading to its decomposition.

The photodegradation of nitroaromatic compounds can proceed through several mechanisms. One common pathway involves the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. Another potential transformation is the hydroxylation of the aromatic ring. For N,N-dialkylamides like N,N-diethyl-m-toluamide (DEET), photodegradation can involve N-dealkylation, leading to the formation of mono-dealkylated and dealkylated products. researchgate.netnih.gov In the case of rhodamine B, a compound with N,N-diethyl groups, photodegradation proceeds via a de-ethylation process. researchgate.net

For 4-nitro-N,N-dipropylbenzamide, it is plausible that photodegradation would involve a combination of these pathways. Initial transformation could lead to the formation of N-propyl-4-nitrobenzamide through N-depropylation. Simultaneously, the nitro group could be reduced, leading to compounds like 4-amino-N,N-dipropylbenzamide. Further degradation could lead to the cleavage of the amide bond, yielding 4-nitrobenzoic acid and dipropylamine (B117675). The degradation of the herbicide trifluralin (B1683247), which also possesses N,N-dipropyl groups, involves photodecomposition as a key dissipation pathway. who.int

Table 1: Potential Photodegradation Products of 4-nitro-N,N-dipropylbenzamide

| Precursor Compound | Potential Photodegradation Product | Transformation Pathway |

| 4-nitro-N,N-dipropylbenzamide | N-propyl-4-nitrobenzamide | N-dealkylation |

| 4-nitro-N,N-dipropylbenzamide | 4-amino-N,N-dipropylbenzamide | Nitro group reduction |

| 4-nitro-N,N-dipropylbenzamide | 4-nitrobenzoic acid | Amide bond cleavage |

| 4-nitro-N,N-dipropylbenzamide | Dipropylamine | Amide bond cleavage |

This table is illustrative and based on the degradation pathways of analogous compounds.

Biodegradation Pathways in Environmental Matrices

Biodegradation is a critical process that determines the ultimate fate of organic compounds in the environment. The biodegradation of 4-nitro-N,N-dipropylbenzamide in soil and water is likely to be influenced by the presence of microorganisms capable of metabolizing nitroaromatic compounds and N-substituted amides.

The biodegradation of nitroaromatic compounds can occur under both aerobic and anaerobic conditions. epa.govepa.gov Under aerobic conditions, bacteria have been shown to mineralize dinitrotoluenes (DNTs), using them as a source of carbon, nitrogen, and energy. cswab.orgnih.gov The initial steps often involve the oxidation of the aromatic ring or the reduction of the nitro group. For instance, the degradation of 2,4-DNT can lead to the formation of aminonitrotoluenes. cdc.gov

The N,N-dipropylamide moiety is also subject to microbial degradation. The hydrolysis of the amide bond is a common initial step in the biodegradation of amides. For the herbicide propanil (B472794), microbial degradation leads to the formation of 3,4-dichloroaniline (B118046) and propionic acid. who.int Similarly, the biodegradation of 4-nitro-N,N-dipropylbenzamide could proceed via the hydrolysis of the amide bond to form 4-nitrobenzoic acid and dipropylamine. The resulting 4-nitrobenzoic acid can be further degraded by microorganisms. Dipropylamine, a secondary amine, would also likely be mineralized by soil and water microorganisms.

Another potential biodegradation pathway is the initial reduction of the nitro group to an amino group, forming 4-amino-N,N-dipropylbenzamide. This resulting aromatic amine could then undergo further degradation, including the cleavage of the amide bond. The herbicide trifluralin is known to undergo biodegradation in soil, which involves a series of dealkylation and nitro-reduction steps. who.int

Table 2: Key Microbial Degradation Reactions for Analogous Compounds

| Compound | Microbial Reaction | Key Metabolite(s) | Environmental Matrix |

| Propanil | Amide hydrolysis | 3,4-dichloroaniline, propionic acid | Soil |

| Trifluralin | N-dealkylation, Nitro-reduction | Various dealkylated and reduced products | Soil |

| 2,4-Dinitrotoluene | Nitro-reduction | 2-amino-4-nitrotoluene, 4-amino-2-nitrotoluene | Soil, Water |

| N,N-diethyl-m-toluamide (DEET) | N-deethylation, Methyl group oxidation | N-ethyl-m-toluamide, N,N-diethyl-m-(hydroxymethyl)benzamide | River Water |

This table provides examples of microbial degradation pathways for compounds structurally related to 4-nitro-N,N-dipropylbenzamide.

Chemical Degradation Processes (e.g., Hydrolysis, Oxidation) Relevant to Environmental Persistence